2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride
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Overview
Description
“2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride” is a chemical compound with the CAS Number: 2243505-02-2 . It has a molecular weight of 210.68 . The IUPAC name for this compound is (2-oxabicyclo [2.2.1]heptan-1-yl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride” is 1S/C7H11ClO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2 . This code provides a unique representation of the molecule’s structure.Other physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed. For more detailed properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Scientific Research Applications
Synthetic Building Block for Terpenoids
- 2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride has been explored as a chiral building block in the synthesis of various terpenoids. Its application includes the total synthesis of eudesmanes, agarofurans, and norcarotenoids, showcasing its versatility in creating complex organic structures (Yu, 2005).
Methodology for Preparing Oxygenated Cyclohexenylsulfones
- This compound has enabled the development of new methodologies for preparing highly oxygenated cyclohexenylsulfones. This is significant for the synthesis of complex organic molecules, such as carba-α-DL-glucopyranose (Aceña et al., 1992).
Use in Determining Low Concentrations of Hydrogen Chloride
- In atmospheric chemistry, derivatives of 2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride have been used for the determination of low concentrations of hydrogen chloride in the atmosphere. This showcases its utility in environmental monitoring and analysis (Vierkorn-rudolph & Bächmann, 1981).
Synthesis of Antiproliferative Agents
- The compound has been employed in the synthesis of biaryl sulfonamides based on the 2-azabicycloalkane skeleton. These agents exhibit antiproliferative activity and are potential candidates for antitumor drugs, indicating its role in medicinal chemistry (Iwan et al., 2020).
Study of Chemical Reactions and Migratory Preferences
- It has been used to study chemical reactions such as the Wagner-Meerwein rearrangements, providing insights into migratory preferences of alkyl groups in chemical transformations. This is important for understanding reaction mechanisms in organic chemistry (Campbell et al., 1987).
Construction of Bicyclic Systems with Oxygen Bridge
- The compound is instrumental in constructing bicyclic systems containing an oxygen bridge. This novel method has been developed to construct 7-oxabicyclo[2.2.1]heptane skeletons, crucial for creating complex cyclic structures (Iwakura et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMWQPWBKMEPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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